molecular formula C10H16N2O B2678087 (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine CAS No. 1780027-94-2

(2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine

Cat. No.: B2678087
CAS No.: 1780027-94-2
M. Wt: 180.251
InChI Key: MHLJYCPHSUZJLC-UHFFFAOYSA-N
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Description

(2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine: is an organic compound with the molecular formula C10H16N2O It is a derivative of pyridine, characterized by the presence of methoxy and trimethyl groups on the pyridine ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methoxy-4,5,6-trimethylpyridine.

    Functional Group Introduction: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the pyridine derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

Medicine:

    Drug Development: Its unique structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the development of new materials with desirable properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

    (2-Methoxy-4,5,6-trimethylpyridine): Lacks the methanamine group, resulting in different reactivity and applications.

    (2-Methoxy-4,5,6-trimethylpyridin-3-yl)ethanamine: Similar structure but with an ethanamine group, leading to variations in chemical behavior and biological activity.

Uniqueness: (2-Methoxy-4,5,6-trimethylpyridin-3-yl)methanamine is unique due to the presence of both methoxy and trimethyl groups on the pyridine ring, combined with a methanamine group

Properties

IUPAC Name

(2-methoxy-4,5,6-trimethylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-6-7(2)9(5-11)10(13-4)12-8(6)3/h5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLJYCPHSUZJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)OC)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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